molecular formula C14H29NO B13348327 (1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol

(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol

Cat. No.: B13348327
M. Wt: 227.39 g/mol
InChI Key: CUPUUUNUJBDPNS-KBPBESRZSA-N
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Description

(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a diisobutylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone.

    Reductive Amination: Cyclohexanone undergoes reductive amination with diisobutylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (1S,2S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Formation of the corresponding ketone

    Reduction: Formation of the corresponding amine

    Substitution: Formation of alkyl halides or other substituted derivatives

Scientific Research Applications

(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of chiral compounds with biological systems.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The diisobutylamino group can interact with receptors or enzymes, leading to changes in their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclohexanol: Similar in structure but lacks the diisobutylamino group.

    1-Bromo-1-methylcyclohexane: Contains a bromine atom instead of the hydroxyl group.

    Cyclohexanol: Lacks the diisobutylamino group and is a simpler structure.

Uniqueness

(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol is unique due to the presence of both the diisobutylamino group and the hydroxyl group on a chiral cyclohexane ring. This combination of functional groups and chirality imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H29NO

Molecular Weight

227.39 g/mol

IUPAC Name

(1S,2S)-2-[bis(2-methylpropyl)amino]cyclohexan-1-ol

InChI

InChI=1S/C14H29NO/c1-11(2)9-15(10-12(3)4)13-7-5-6-8-14(13)16/h11-14,16H,5-10H2,1-4H3/t13-,14-/m0/s1

InChI Key

CUPUUUNUJBDPNS-KBPBESRZSA-N

Isomeric SMILES

CC(C)CN(CC(C)C)[C@H]1CCCC[C@@H]1O

Canonical SMILES

CC(C)CN(CC(C)C)C1CCCCC1O

Origin of Product

United States

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